methyl (3S)-1-[4-(methoxycarbonyl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate
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Overview
Description
Methyl (3S)-1-[4-(methoxycarbonyl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate is a complex organic compound known for its significant potential in various fields of scientific research. This compound belongs to the beta-carboline family, which is characterized by a tricyclic structure involving indole and pyridine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl (3S)-1-[4-(methoxycarbonyl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the Pictet-Spengler reaction, where tryptamine reacts with an aldehyde or ketone in the presence of an acid catalyst. Specific reaction conditions often require carefully controlled temperatures and pH levels to achieve the desired stereochemistry and yield.
Industrial Production Methods: While the laboratory synthesis provides detailed steps for preparation, scaling up to industrial production involves optimization of the reaction conditions to ensure cost-effectiveness and high yield. This might include continuous flow reactors and automated synthesis techniques to maintain consistent product quality and reduce production time.
Chemical Reactions Analysis
Types of Reactions: Methyl (3S)-1-[4-(methoxycarbonyl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents involved in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophilic reagents for substitution reactions. The reaction conditions often need precise control of temperature, solvent, and pH to ensure successful conversion to the desired products.
Major Products: The major products formed from these reactions vary depending on the specific conditions and reagents used. For example, oxidation might yield higher carboxylic derivatives, while reduction could lead to more simplified structures with fewer functional groups.
Scientific Research Applications
This compound has extensive applications in multiple scientific domains. In chemistry, it is used as a building block for synthesizing more complex molecules and studying reaction mechanisms. In biology, its role in cell signaling pathways and potential as a bioactive agent makes it a subject of interest. In medicine, it is being explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties. The industrial applications often involve its use as an intermediate in the production of pharmaceuticals and specialty chemicals.
Mechanism of Action
The mechanism by which methyl (3S)-1-[4-(methoxycarbonyl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate exerts its effects involves interactions with molecular targets like enzymes and receptors. These interactions can modulate various biochemical pathways, including those related to cell proliferation and apoptosis. The exact molecular targets and pathways often vary depending on the specific biological context and the compound's structural modifications.
Comparison with Similar Compounds
Similar Compounds:
Harmine
Harmaline
Methyl (3S)-1-[4-(hydroxy)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate
Uniqueness: Compared to similar compounds, methyl (3S)-1-[4-(methoxycarbonyl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate offers unique properties due to its specific substitutions, which can enhance its stability, bioavailability, and target specificity. These modifications often lead to improved efficacy in scientific research and potential therapeutic applications.
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Properties
IUPAC Name |
methyl (3S)-1-(4-methoxycarbonylphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4/c1-26-20(24)13-9-7-12(8-10-13)18-19-15(11-17(23-18)21(25)27-2)14-5-3-4-6-16(14)22-19/h3-10,17-18,22-23H,11H2,1-2H3/t17-,18?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHFOUQLMHRDZHT-ZENAZSQFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2=C(C(N1)C3=CC=C(C=C3)C(=O)OC)NC4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CC2=C(C(N1)C3=CC=C(C=C3)C(=O)OC)NC4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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